4-methyl-N-[(1R,2R)-2-[(4-methylphenyl)sulfonylamino]cyclohexyl]benzenesulfonamide
Description
Synthesis Analysis
The synthesis of various benzenesulfonamide derivatives has been a subject of interest due to their potential biological activities. For instance, a series of 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides were synthesized from substituted benzaldehydes and 4-hydrazinobenzenesulfonamide, with the introduction of different substituents like fluorine and methoxy groups . Similarly, 4-(2-methylacetylamino)benzenesulfonamides were synthesized by reacting sulfanilamide with 2-bromopropionyl bromide, followed by treatment with secondary amines . These methods demonstrate the versatility in synthesizing sulfonamide derivatives by modifying the substituents on the benzene ring or the sulfonamide group.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives has been characterized using various spectroscopic techniques. For example, the structure of 4-[(2-hydroxy-3-methylbenzylidene)amino]benzenesulfonamide was elucidated using FT-IR, NMR, UV-Vis, and X-ray crystallography, revealing its crystallization in the monoclinic space group . Density functional theory (DFT) calculations were also performed to predict the vibrational frequencies, NMR chemical shifts, and absorption wavelengths, which showed good agreement with experimental data .
Chemical Reactions Analysis
The reactivity of benzenesulfonamide derivatives in various chemical reactions has been explored. For instance, the gas-phase dissociation of protonated N-(3-phenyl-2H-chromen-2-ylidene)benzenesulfonamides was studied, revealing a cyclization reaction via sulfonyl cation transfer . Additionally, the rearrangement reaction of N-acetoacetyl-p-methylsulfonylbenzenesulfonamide with alkali was investigated, leading to the formation of p-methylsulfonylphenylacetic acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. The introduction of different substituents can affect properties such as solubility, melting point, and reactivity. For example, the presence of electron-donating or electron-withdrawing groups can significantly alter the reactivity of the sulfonamide derivatives in chemical reactions . The physicochemical properties of novel 4-(2-methylacetamide)benzenesulfonamide derivatives were also investigated, including their antimicrobial activities and cytotoxicity against cancer cells .
Biological Activity Analysis
The biological activities of benzenesulfonamide derivatives have been extensively studied. Many derivatives exhibit inhibitory activity against carbonic anhydrase isoenzymes, which are implicated in various physiological and pathological processes . Some compounds have shown cytotoxic effects against cancer cell lines, such as breast cancer MCF-7 cells, and have been evaluated for their potential as anti-cancer agents . Additionally, the selective inhibition of cyclooxygenase-2 by 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides has been reported, with implications for the treatment of inflammatory diseases .
Scientific Research Applications
Gastroprotective and Anti-Helicobacter pylori Activities
- Ebrotidine , a compound with sulfonamide structure, showcases not only H2-receptor antagonist properties but also remarkable gastroprotective effects and anti-Helicobacter pylori activities. These properties stem from its ability to enhance the physicochemical characteristics of the gastric mucus, promote mucosal repair, and maintain mucosal integrity. Additionally, Ebrotidine exhibits potent inhibitory effects on H. pylori urease activity and enhances the gastric mucosal expression of EGF and PDGF receptors, which are crucial for ulcer healing (Slomiany et al., 1997).
Anticancer Applications
- Mafosfamide , an analog of cyclophosphamide belonging to the oxazaphosphorine agents, shows promising results in preclinical investigations and clinical trials against various types of cancer cells. Its unique properties have made it a candidate for phase I trials, especially in regional cancer therapy (Mazur et al., 2012).
Anti-inflammatory and Analgesic Applications
- The synthesis of 2-Fluoro-4-bromobiphenyl , a key intermediate in the manufacture of flurbiprofen, a non-steroidal anti-inflammatory and analgesic material, underscores the importance of sulfonamide derivatives in developing effective pain management solutions (Qiu et al., 2009).
Antimicrobial Agents
- Sulfonamide derivatives have been extensively studied for their broad bioactive spectrum, displaying diuretic, antihypertensive, anti-inflammatory, and anticancer activities. These compounds are central to the development of new classes of antimicrobial agents, highlighting their importance in addressing communicable diseases and antimicrobial resistance (Elgemeie et al., 2019).
Neurological Disorders
- Sulfonamide-based compounds have shown promise in the treatment of neurological disorders such as epilepsy and schizophrenia, particularly through the development of competitive AMPA receptor antagonists based on N-sulfonylamino 1H-quinazoline-2,4-diones. This highlights the versatility of sulfonamides in targeting complex diseases beyond their traditional antimicrobial applications (Elgemeie et al., 2019).
properties
IUPAC Name |
4-methyl-N-[(1R,2R)-2-[(4-methylphenyl)sulfonylamino]cyclohexyl]benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S2/c1-15-7-11-17(12-8-15)27(23,24)21-19-5-3-4-6-20(19)22-28(25,26)18-13-9-16(2)10-14-18/h7-14,19-22H,3-6H2,1-2H3/t19-,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIAAGQKYVFEMGC-WOJBJXKFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2CCCCC2NS(=O)(=O)C3=CC=C(C=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H]2CCCC[C@H]2NS(=O)(=O)C3=CC=C(C=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60456807 | |
Record name | N,N'-[(1R,2R)-Cyclohexane-1,2-diyl]bis(4-methylbenzene-1-sulfonamide) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60456807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-[(1R,2R)-2-[(4-methylphenyl)sulfonylamino]cyclohexyl]benzenesulfonamide | |
CAS RN |
143585-47-1 | |
Record name | N,N'-[(1R,2R)-Cyclohexane-1,2-diyl]bis(4-methylbenzene-1-sulfonamide) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60456807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1R,2R)-(+)-N,N'-Di-p-tosyl-1,2-cyclohexanediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.